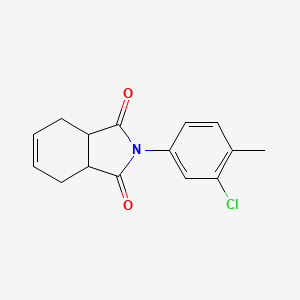

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Description

2-(3-Chloro-4-Methylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a bicyclic organic compound characterized by a partially saturated isoindole-1,3-dione core substituted with a 3-chloro-4-methylphenyl group. The hexahydro-isoindole moiety introduces conformational flexibility due to its non-planar puckered ring structure, which can influence its physicochemical properties and biological interactions . This compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise structural determination .

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-3,6-8,11-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPFSIEAMXRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3CC=CCC3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 3-chloro-4-methylaniline with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound may act by inhibiting key signaling pathways involved in cell proliferation and survival.

- Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that similar isoindole derivatives showed promising activity against breast cancer cells by inducing apoptosis and inhibiting tumor growth in vivo.

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Isoindoles have been noted for their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Case Study : A study conducted on related isoindole compounds found significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics.

-

Neuroprotective Effects :

- Isoindole derivatives have been investigated for neuroprotective properties. Preliminary findings suggest that they may help mitigate neurodegenerative processes.

- Case Study : In vitro studies indicated that certain isoindole compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating conditions like Alzheimer’s disease.

Chemical Synthesis and Modifications

The synthesis of 2-(3-chloro-4-methylphenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. The ability to modify the chloromethyl group allows for the exploration of structure-activity relationships (SAR) that can enhance the efficacy and selectivity of the compound.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments are necessary to evaluate the compound's effects on human health and the environment.

Mechanism of Action

The mechanism of action of 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural and functional attributes of 2-(3-chloro-4-methylphenyl)-hexahydro-isoindole-1,3-dione with related isoindole-1,3-dione derivatives:

Key Comparative Insights :

Core Structure Flexibility: The hexahydro-isoindole core in the target compound introduces puckering, reducing planarity and increasing conformational adaptability compared to fully aromatic analogs like diphacinone. This flexibility may influence binding kinetics in biological systems . In contrast, diphacinone’s rigid indan-1,3-dione core stabilizes its interaction with vitamin K epoxide reductase, critical for its anticoagulant activity .

Hydroxyl groups (e.g., in and compounds) increase solubility but may reduce membrane permeability, limiting bioavailability in hydrophobic environments.

Synthetic Accessibility :

- Derivatives with hydroxyethyl or hydroxyphenyl substituents () are synthesized via nucleophilic substitution or coupling reactions, similar to methods for the target compound. However, introducing the hexahydro core requires additional hydrogenation steps, increasing synthetic complexity .

Biological Activity

The compound 2-(3-Chloro-4-methylphenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione (CAS Number: 353524-05-7) is a member of the isoindole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.78 g/mol. The compound features a chlorinated phenyl group which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN2O2 |

| Molecular Weight | 316.78 g/mol |

| CAS Number | 353524-05-7 |

| IUPAC Name | This compound |

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the chlorinated phenyl group is often correlated with increased cytotoxicity against various cancer cell lines. For instance, studies have shown that related isoindole derivatives can inhibit cell proliferation in human cancer cell lines such as A431 and Jurkat with IC50 values in the low micromolar range .

The proposed mechanism of action for this class of compounds typically involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations suggest that these interactions are crucial for their cytotoxic effects . The SAR analysis indicates that substituents on the phenyl ring significantly influence the potency and selectivity of these compounds against cancer cells.

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial activity. The presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

In a study published in MDPI's Molecules journal, derivatives of isoindole were tested for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of chlorinated isoindoles demonstrated significant inhibition of bacterial growth at low concentrations. The study highlighted the importance of structural modifications in enhancing bioactivity against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 2-(3-chloro-4-methylphenyl)-isoindole-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

Condensation : Reacting 3-chloro-4-methylbenzaldehyde with a cyclic amine precursor under acidic catalysis.

Cyclization : Using dehydrating agents (e.g., POCl₃) to form the isoindole-dione core.

Optimization strategies include:

-

Factorial Design : Employ a 2^k factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

-

In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction kinetics .

- Data Table : Common Reaction Conditions

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Condensation | 80–100 | H₂SO₄ | 45–60 |

| Cyclization | 120–140 | POCl₃ | 55–70 |

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the hexahydro-isoindole ring conformation and substituent orientation .

- NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to confirm stereochemistry (e.g., 3a and 7a positions) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use microbroth dilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to structural analogs .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

-

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data .

-

Isotopic Labeling : Use ³⁶Cl-labeled derivatives to trace substitution pathways in SNAr reactions .

- Data Table : Substituent Effects on Reaction Rates

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 3-Cl-4-MePh | 1.2 × 10⁻³ | 85.3 |

| 4-FPh (Analog) | 2.8 × 10⁻⁴ | 92.7 |

Q. What strategies resolve contradictions in reported biological activity data for isoindole-dione derivatives?

- Methodological Answer :

- Meta-Analysis : Conduct a systematic review of bioactivity data, assessing variables like assay protocols (e.g., cell line heterogeneity, solvent effects) .

- Structure-Activity Landscape Modeling : Use cheminformatics tools (e.g., KNIME) to cluster derivatives by substituent patterns and correlate with activity trends .

Q. How can AI-driven models optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for regioselective functionalization .

- Automated Labs : Integrate robotic platforms (e.g., Chemputer) for high-throughput screening of reaction conditions .

Comparative and Mechanistic Questions

Q. How does the hexahydro-isoindole scaffold compare to fully aromatic isoindole derivatives in terms of metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Compare half-life (t₁/₂) to aromatic analogs .

- Molecular Dynamics : Simulate interactions with CYP450 enzymes to identify steric/electronic barriers to oxidation .

Q. What mechanistic insights explain the compound’s redox behavior in electrochemical applications?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation/reduction potentials in aprotic solvents (e.g., DMF) and correlate with DFT-calculated HOMO/LUMO energies .

- EPR Spectroscopy : Detect radical intermediates during redox cycles .

Methodological Frameworks

Q. How to design a theoretical framework for studying this compound’s role in supramolecular chemistry?

- Methodological Answer :

Q. What statistical methods are critical for analyzing dose-response data in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.